molecular formula C7H10N6S B14619195 Pyrido[2,3-e]-1,2,4-triazine, 3-hydrazino-3,4-dihydro-3-(methylthio)- CAS No. 61006-79-9

Pyrido[2,3-e]-1,2,4-triazine, 3-hydrazino-3,4-dihydro-3-(methylthio)-

Cat. No.: B14619195
CAS No.: 61006-79-9
M. Wt: 210.26 g/mol
InChI Key: AUUJOJXRGHNSNQ-UHFFFAOYSA-N
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Description

Pyrido[2,3-e]-1,2,4-triazine, 3-hydrazino-3,4-dihydro-3-(methylthio)- is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes pyridine and triazine moieties, along with functional groups such as hydrazino and methylthio.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido[2,3-e]-1,2,4-triazine, 3-hydrazino-3,4-dihydro-3-(methylthio)- typically involves multi-step reactions. One common method includes the reaction of appropriate hydrazonoyl chlorides with pyrido[2,3-d]pyrimidin-4(3H)-one derivatives under reflux conditions . The reaction mixture is often treated with triethylamine in a suitable solvent like dioxane, followed by the removal of the solvent and purification of the product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyrido[2,3-e]-1,2,4-triazine, 3-hydrazino-3,4-dihydro-3-(methylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazino group to an amino group.

    Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Pyrido[2,3-e]-1,2,4-triazine, 3-hydrazino-3,4-dihydro-3-(methylthio)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyrido[2,3-e]-1,2,4-triazine, 3-hydrazino-3,4-dihydro-3-(methylthio)- involves its interaction with molecular targets such as enzymes and receptors. For instance, certain derivatives inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrido[2,3-e]-1,2,4-triazine, 3-hydrazino-3,4-dihydro-3-(methylthio)- is unique due to its specific combination of functional groups and fused ring system

Properties

CAS No.

61006-79-9

Molecular Formula

C7H10N6S

Molecular Weight

210.26 g/mol

IUPAC Name

(3-methylsulfanyl-4H-pyrido[2,3-e][1,2,4]triazin-3-yl)hydrazine

InChI

InChI=1S/C7H10N6S/c1-14-7(12-8)10-6-5(11-13-7)3-2-4-9-6/h2-4,12H,8H2,1H3,(H,9,10)

InChI Key

AUUJOJXRGHNSNQ-UHFFFAOYSA-N

Canonical SMILES

CSC1(NC2=C(C=CC=N2)N=N1)NN

Origin of Product

United States

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